

Technical Guide: Synthesis and Characterization of THP-PEG4-Pyrrolidine(N-Me)-CH₂OH

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Compound of Interest

Compound Name: THP-PEG4-Pyrrolidine(N-Me)-CH₂OH

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Abstract

This technical guide provides a detailed overview of a plausible synthetic route and characterization methods for **THP-PEG4-Pyrrolidine(N-Me)-CH₂OH**, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). With the CAS Number 2378261-81-3 and a molecular formula of C₁₉H₃₇NO₇, this linker is notably utilized in the synthesis of degraders for oncogenic proteins such as K-Ras.^{[1][2]} This document outlines a multi-step synthetic pathway, provides detailed experimental protocols for each stage, and presents representative characterization data. Furthermore, it includes visualizations of the synthetic workflow and its role in the PROTAC-mediated protein degradation pathway to facilitate a comprehensive understanding for researchers in drug discovery and development.

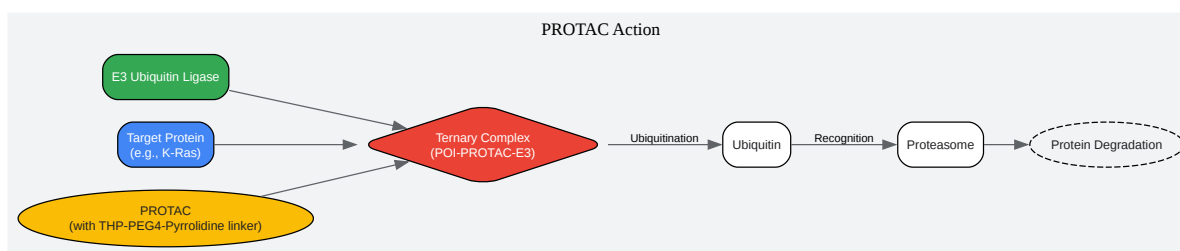
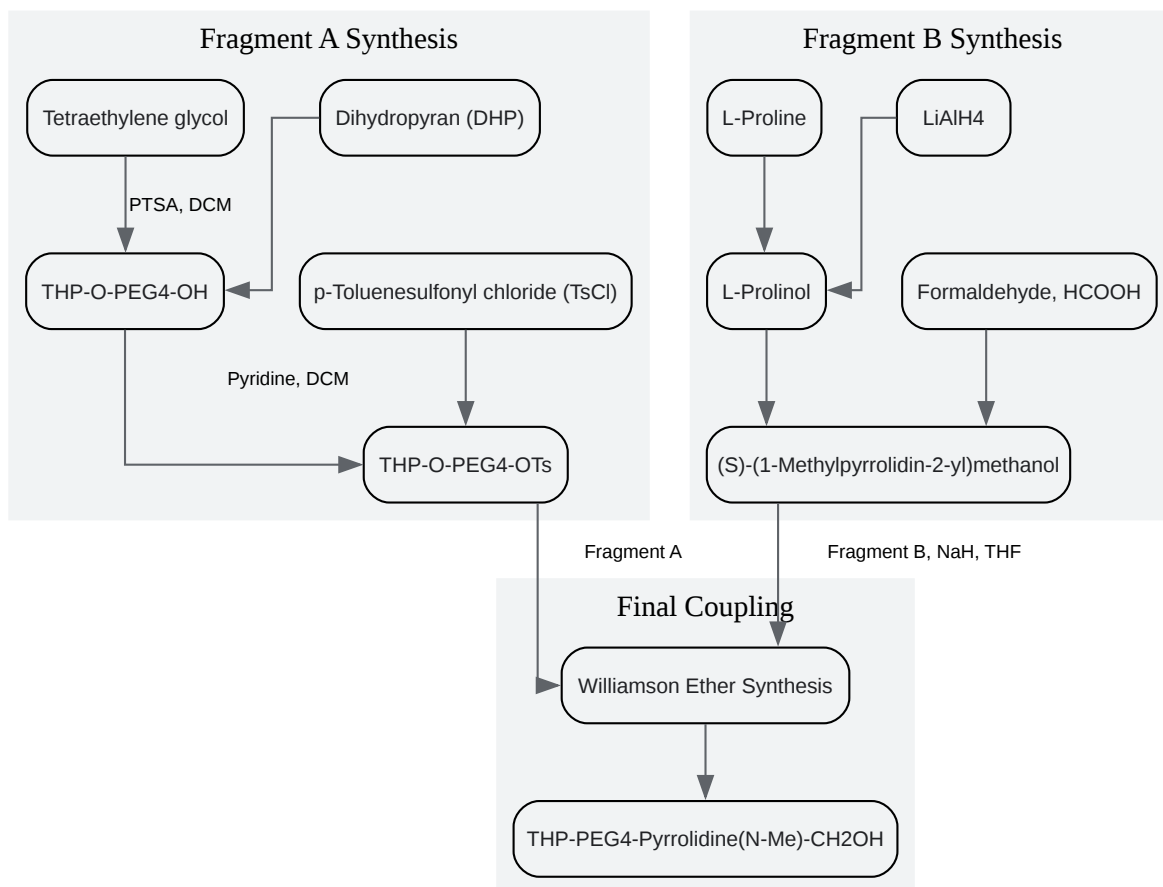
Introduction

PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.^[2] These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand for an E3 ubiquitin ligase, connected by a flexible linker. The linker is a critical component, as its length and composition influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby affecting the efficiency and selectivity of protein degradation.

THP-PEG4-Pyrrolidine(N-Me)-CH₂OH is a specialized linker that incorporates a tetraethylene glycol (PEG4) spacer to enhance solubility and optimize spatial orientation. One terminus features a hydroxyl group on an N-methylpyrrolidine scaffold, which can be further functionalized to attach to a target protein ligand. The other end of the PEG chain is protected by a tetrahydropyranyl (THP) group, an acid-labile protecting group that can be removed to allow for conjugation to an E3 ligase ligand. Its application has been noted in the development of K-Ras degraders, highlighting its importance in cancer research.^{[2][3]}

Proposed Synthetic Pathway

The synthesis of **THP-PEG4-Pyrrolidine(N-Me)-CH₂OH** can be envisioned through a convergent approach, involving the preparation of two key intermediates followed by their coupling via a Williamson ether synthesis. The overall strategy is depicted below.



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